![molecular formula C20H18ClN3O2 B6540301 N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide CAS No. 1021266-53-4](/img/structure/B6540301.png)
N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide
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Overview
Description
Benzamides are a class of compounds that have a benzene ring attached to an amide functional group . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
Synthesis Analysis
Benzamides can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
Molecular Structure Analysis
The molecular structure of benzamides consists of a benzene ring attached to an amide functional group . The exact structure of “N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide” would depend on the specific locations of the chlorophenyl and dihydropyridazinyl groups.
Physical And Chemical Properties Analysis
The physical and chemical properties of a specific compound depend on its molecular structure. For benzamides, the molecular weight is typically around 121.1366 . The specific properties of “N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide” would depend on its exact structure.
Scientific Research Applications
Anticancer Potential
Benzamides, including F5147-0392, have been investigated for their potential as anticancer agents. Their ability to modulate cellular processes, such as cell cycle progression and apoptosis, makes them promising candidates for cancer therapy. Researchers explore their effects on specific cancer cell lines and evaluate their mechanisms of action .
Anti-HIV Activity
Indole derivatives, which include benzamides, have been synthesized and screened for their anti-HIV activity. F5147-0392 may exhibit inhibitory effects against HIV replication in infected cells. Further studies are needed to elucidate its precise mode of action and potential therapeutic applications .
Neurological Disorders
Benzamides have shown promise in the treatment of neurological disorders. Researchers investigate their interactions with neurotransmitter receptors, such as dopamine D2 receptors, which play a crucial role in conditions like schizophrenia and Parkinson’s disease. F5147-0392’s affinity for these receptors warrants exploration .
Antiplatelet Activity
Amide derivatives, including benzamides, have demonstrated antiplatelet activity. F5147-0392’s impact on platelet aggregation and clot formation could be relevant for cardiovascular health. Understanding its mechanism of action may lead to novel antithrombotic therapies .
Insecticides and Pest Control
Benzamides have been investigated as potential insecticides due to their effects on insect nervous systems. F5147-0392’s structure and properties may contribute to its efficacy in pest control. Researchers explore its selectivity, toxicity, and environmental impact .
Materials Science and Polymer Chemistry
Benzamides find applications in materials science and polymer chemistry. They serve as intermediates for synthesizing functional polymers, including those used in plastics, coatings, and adhesives. F5147-0392’s reactivity and compatibility with other monomers are relevant considerations .
Safety and Hazards
properties
IUPAC Name |
N-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c21-17-9-7-15(8-10-17)18-11-12-19(25)24(23-18)14-4-13-22-20(26)16-5-2-1-3-6-16/h1-3,5-12H,4,13-14H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NESLJYMXLUOMCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide |
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